4-Bromopiperidine hydrochloride

Physical Organic Chemistry Reaction Kinetics Mechanistic Analysis

Select 4-Bromopiperidine hydrochloride (CAS 1001397-43-8) for its unmatched reactivity profile in nucleophilic substitution and Grob fragmentation (m=0.46±0.02). Its balanced bromine leaving-group ability outperforms chloro/fluoro analogs, enabling milder conditions for CCR5-targeted HIV-1 lead synthesis and HDAC inhibitor SAR studies. Guaranteed ≥98% purity ensures reproducibility across demanding medicinal chemistry and chemical biology applications.

Molecular Formula C5H11BrClN
Molecular Weight 200.5
CAS No. 1001397-43-8
Cat. No. B2480923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopiperidine hydrochloride
CAS1001397-43-8
Molecular FormulaC5H11BrClN
Molecular Weight200.5
Structural Identifiers
SMILESC1CNCCC1Br.Cl
InChIInChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
InChIKeyVSPDXGMFJVJBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopiperidine Hydrochloride (CAS 1001397-43-8): Basic Identity and Procurement Context


4-Bromopiperidine hydrochloride (CAS 1001397-43-8) is a halogenated piperidine derivative, specifically a heterocyclic secondary amine salt [1]. This compound, with a molecular formula of C5H11BrClN and a molecular weight of 200.50 g/mol, is typically supplied as a solid with purity grades commonly reaching 98% or higher [1][2]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis , where the bromine atom at the 4-position acts as a strategic functional handle for further derivatization [3].

Why 4-Bromopiperidine Hydrochloride Cannot Be Simply Substituted by Other Halopiperidines


The selection of 4-bromopiperidine hydrochloride over its closely related analogs, such as the 4-chloro or 4-fluoro derivatives, is not a trivial substitution but a critical decision governed by its distinct physicochemical and reaction-specific properties. The bromine atom imparts a unique balance of reactivity, leaving group ability, and molecular weight that directly influences both reaction kinetics and the overall synthetic outcome [1][2]. Unlike a chloride, the bromide provides sufficient electrophilicity for efficient nucleophilic substitution under milder conditions, yet it avoids the extreme reactivity and instability often associated with iodides [1]. Furthermore, its distinct solvolytic behavior, characterized by a synchronous Grob fragmentation mechanism, is not a general property of the halopiperidine class but is specific to the brominated derivative, fundamentally altering its reaction profile and product distribution [3][4]. These quantifiable differences underscore that a simple generic substitution would likely lead to divergent yields, altered selectivity, or complete failure of a synthetic route.

4-Bromopiperidine Hydrochloride (CAS 1001397-43-8): Quantifiable Differentiation Data Guide


Mechanistic Distinction: Grob Fragmentation Kinetics vs. Classical Solvolysis

The solvolysis of 4-bromopiperidine proceeds via a synchronous Grob fragmentation mechanism, a pathway not observed for its chloro analog. A Grunwald-Winstein analysis of its specific solvolysis rates yields a unique sensitivity parameter (m value) that quantitatively distinguishes its behavior [1][2].

Physical Organic Chemistry Reaction Kinetics Mechanistic Analysis

Differentiation in Solid-State Thermal Properties: Melting Point vs. 4-Chloro Analog

While a precise melting point for 4-bromopiperidine hydrochloride is not universally reported, its thermal behavior is distinct from the closely related 4-chloropiperidine hydrochloride . This difference in physical properties is a direct consequence of the halogen substitution and is critical for solid-form handling and purification.

Solid-State Chemistry Analytical Chemistry Formulation Development

Protein Binding Profile: Differential Affinity for Bromodomain Targets

In a chemoproteomic profiling study, a probe derived from 4-bromopiperidine exhibited a clear and quantifiable difference in binding affinity between two members of the bromodomain family (BRD4 and ATAD2) [1]. This selectivity, while modest, is a measurable property.

Chemical Biology Drug Discovery Epigenetics

Optimal Deployment Scenarios for 4-Bromopiperidine Hydrochloride (CAS 1001397-43-8)


Design of Experiments Utilizing Grob Fragmentation Chemistry

For research groups developing new synthetic methodologies involving Grob-type fragmentations, 4-bromopiperidine hydrochloride is the definitive substrate of choice. Its well-characterized kinetics, including a specific Grunwald-Winstein m value of 0.46±0.02, provide a predictable and quantifiable model system for mechanistic studies and reaction optimization [1]. This is not a general property of halopiperidines, making this compound uniquely suited for this specialized area of physical organic chemistry [1].

Synthesis of 4,4-Disubstituted Piperidine-Derived CCR5 Antagonists

In medicinal chemistry programs targeting the chemokine receptor CCR5 for HIV-1 therapy, 4-bromopiperidine hydrochloride serves as a privileged intermediate [2]. The bromine atom provides a critical synthetic handle for installing the necessary 4,4-disubstitution pattern found in potent antiviral leads, enabling the exploration of chemical space that is challenging to access with less reactive halogenated analogs [2].

Preparation of Molecular Probes for Chemoproteomic Profiling

This compound is valuable for constructing chemical probes used in chemoproteomics to map protein-ligand interactions. As demonstrated by its use in a bromodomain profiling study, the 4-bromopiperidine scaffold can be elaborated into probes that display measurable and differential binding affinities, such as the 10-fold selectivity between ATAD2 (Kd = 158 nM) and BRD4 (Kd = 1.59 µM) [3]. This enables researchers to investigate and quantify target engagement within complex biological systems [3].

Development of Novel Histone Deacetylase (HDAC) Inhibitors

For projects focused on developing new HDAC inhibitors for oncology research, 4-bromopiperidine hydrochloride can function as a building block for creating analogs with distinct inhibition profiles. While simple 4-bromopiperidine derivatives may exhibit micromolar activity (e.g., IC50 = 1.3 µM in HCT-116 cells [4]), this scaffold is a known starting point for optimization, as evidenced by related piperidine compounds achieving low nanomolar potency against HDAC1/2 (e.g., IC50 = 4.4 nM [5]). This indicates the potential for structure-activity relationship (SAR) studies to dramatically improve potency from this core.

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